4-((Cyclopropylamino)methyl)benzonitrile

Übersicht

Beschreibung

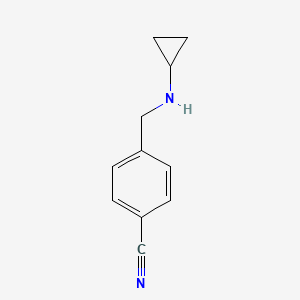

4-((Cyclopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzonitrile group attached to a cyclopropylamino methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylamino)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Cyclopropylamino)methyl)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Inhibition of Lysine-Specific Demethylase 1 (LSD1) :

- Targeting NSD2-PWWP1 Protein Interactions :

-

Potential Use in Neurodegenerative Diseases :

- Although primarily studied for cancer applications, there is emerging evidence suggesting that cyclopropylamine derivatives may also play a role in treating neurodegenerative diseases by modulating pathways associated with neuroinflammation and neuronal survival.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of various LSD1 inhibitors, including derivatives of this compound, in preclinical models of leukemia. Results demonstrated significant reductions in tumor growth and improved survival rates, highlighting the compound's therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate the binding affinity and specificity of cyclopropylamine-based compounds against LSD1. The findings indicated that modifications to the benzonitrile scaffold could enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 4-((Cyclopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((Cyclopropylamino)methyl)benzonitrile hydrochloride

- 4-(Cyclopropylamino)benzonitrile

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its cyclopropylamino methyl group provides unique steric and electronic properties, making it valuable in various research and industrial applications.

Biologische Aktivität

4-((Cyclopropylamino)methyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopropylamino group attached to a benzonitrile moiety. This unique structure contributes to its distinct reactivity and biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways and cellular responses.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives featuring a cyclopropylamino group have shown efficacy against coronaviruses, suggesting that this compound may also possess antiviral properties .

| Compound | Target Virus | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCoV-229E | TBD | |

| Analog with cyclopropylamine | HCoV-OC43 | TBD |

Study on Antiviral Efficacy

In a study assessing the antiviral activity of various compounds, derivatives of pyrimidine containing cyclopropylamine were found to exhibit selective efficacy against human coronaviruses. The presence of the cyclopropyl group was crucial for enhancing antiviral effectiveness .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition properties of related compounds. It was found that modifications at the benzonitrile moiety significantly influenced enzyme binding affinity and selectivity, indicating that this compound could be optimized for better inhibitory activity .

Structural Comparison

The compound is structurally similar to other benzonitrile derivatives but differs by having a cyclopropylamino group, which may enhance its biological activity.

| Compound Name | Key Feature | Potential Activity |

|---|---|---|

| 4-(Methylamino)benzonitrile | Methyl group | Moderate enzyme inhibition |

| 4-(Ethylamino)benzonitrile | Ethyl group | Lower antiviral efficacy |

Eigenschaften

IUPAC Name |

4-[(cyclopropylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHIUFZSESGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588449 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-93-0 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.